

Application of Bam 22P in a Non-Histaminergic Pruritus Model

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Compound of Interest

Compound Name: Bam 22P

Cat. No.: B550087

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Introduction

Bovine Adrenal Medulla 8-22 (**Bam 22P**) is a peptide fragment derived from proenkephalin A. It has emerged as a critical tool for investigating the mechanisms of non-histaminergic pruritus (itch). **Bam 22P** is a potent agonist of the Mas-related G-protein coupled receptor X1 (MrgprX1) in humans and its murine orthologs (MrgprC11).^{[1][2][3]} Activation of these receptors on sensory neurons induces a sensation of itch that is independent of the histamine pathway, providing a valuable model for studying chronic itch conditions that are often refractory to antihistamine treatment.^{[2][3][4]} This document provides detailed application notes and protocols for utilizing **Bam 22P** in pruritus research.

Data Presentation

Table 1: In Vivo Effects of Bam 22P on Scratching Behavior in Mice

Species	Bam 22P Dose	Route of Administration	Observed Effect	Key Findings	Reference
Wild-type Mice	100 µg	Subcutaneous	28.1 ± 4.1 scratching bouts within 30 minutes	Bam 22P induces robust scratching behavior.	[1]
Nav1.9 Knockout Mice	100 µg	Subcutaneous	9.1 ± 3.6 scratching bouts within 30 minutes	Significant reduction in scratching, suggesting involvement of TTX-resistant sodium channels.	[1]
Trpa1 Knockout Mice	100 µg	Subcutaneous	27.9 ± 6.3 scratching bouts within 30 minutes	No significant decrease, indicating the itch is not mediated by TRPA1.	[1]
Bile Duct Ligated (BDL) Mice	Not specified	Not specified	Augmented scratching behavior in response to Bam 22P.	Suggests enhanced activity of MRGPRX1 in cholestatic pruritus.	[5][6]

Table 2: In Vitro Electrophysiological Effects of Bam 22P on Dorsal Root Ganglion (DRG) Neurons

Cell Type	Bam 22P Concentration	Observed Effect	Key Findings	Reference
MrgprX1-expressing DRG neurons	10-100 nM	Evoked robust action potential discharges	Demonstrates direct neuronal activation by Bam 22P.	[1]
MrgprX1-expressing DRG neurons	100 nM	Evoked 84 ± 4.5 action potentials	Establishes a dose for significant neuronal firing.	[1]
Mrgpr knockout DRG neurons	100 nM	No response	Confirms the specificity of Bam 22P for Mrgpr receptors.	[1]
BDL Mice DRG neurons	2 μ M	Increased intracellular calcium levels	Indicates sensitization of sensory neurons in a cholestatic itch model.	[6][7]

Table 3: Human Studies on Bam 22P-Induced Itch

Number of Subjects	Bam 22P Application	Sensation Reported	Key Findings	Reference
15	Spicules soaked in 0.004 - 4 mg/ml	Itch, pricking/stinging, burning	Bam 22P consistently produces itch and other nociceptive sensations.	[2][3][4]
15	Spicules soaked in 4 mg/ml	No wheal or flare	Demonstrates a histamine-independent mechanism.	[2][4]
15	Pre-treatment with doxepin (antihistamine)	No effect on Bam 22P-induced itch	Confirms the non-histaminergic nature of Bam 22P-induced pruritus.	[3][4]
22	Skin prick test with 1 and 2 mg/ml	Induced itch	Establishes a dose-dependent effect in a clinical setting.	[8][9]
22	Spicules soaked in 1 mg/ml	Highest intensity of itch	Spicule application is an effective method for inducing itch in human studies.	[8][9]

Experimental Protocols

Protocol 1: In Vivo Assessment of Bam 22P-Induced Scratching Behavior in Mice

Objective: To quantify the pruritic response induced by subcutaneous administration of **Bam 22P** in mice.

Materials:

- **Bam 22P** peptide
- Sterile, pyrogen-free saline
- 27-30 gauge needles and syringes
- Observation chambers
- Video recording equipment (optional)

Procedure:

- **Animal Acclimatization:** Acclimate mice to the observation chambers for at least 30 minutes before injection to minimize stress-induced behaviors.
- **Bam 22P Preparation:** Dissolve **Bam 22P** in sterile saline to the desired concentration (e.g., 100 µg in 50 µl).
- **Injection:** Administer the **Bam 22P** solution via subcutaneous injection into the nape of the neck.
- **Observation:** Immediately after injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes.
- **Data Analysis:** Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

Protocol 2: In Vitro Calcium Imaging of DRG Neurons

Objective: To measure the change in intracellular calcium concentration in cultured dorsal root ganglion (DRG) neurons in response to **Bam 22P** application.

Materials:

- Primary DRG neuron culture
- **Bam 22P** peptide
- Fluorescent calcium indicator (e.g., Fura-2 AM)
- HEPES-buffered saline
- Microscope equipped for fluorescence imaging

Procedure:

- Cell Culture: Culture DRG neurons from mice on glass coverslips.
- Loading with Calcium Indicator: Incubate the cultured neurons with a fluorescent calcium indicator (e.g., 2 μ M Fura-2 AM) for 30-60 minutes at 37°C.
- Baseline Measurement: Place the coverslip in a recording chamber on the microscope stage and perfuse with HEPES-buffered saline. Record the baseline fluorescence for several minutes.
- **Bam 22P** Application: Perfuse the cells with a solution containing **Bam 22P** (e.g., 2 μ M) and continue to record the fluorescence.[7]
- Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying neuronal activation.

Protocol 3: Human Experimental Itch Induction using Bam 22P

Objective: To induce and assess non-histaminergic itch in human volunteers.

Materials:

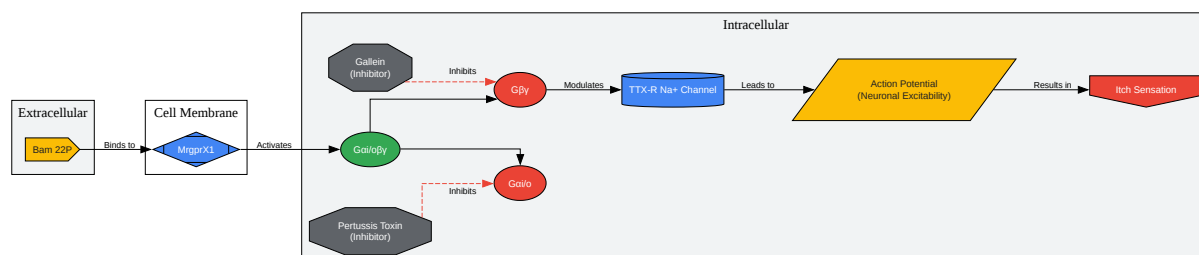
- **Bam 22P** peptide

- Heat-inactivated cowhage spicules or skin prick test lancets
- Sterile saline
- Visual Analog Scale (VAS) or other validated itch rating scale

Procedure:

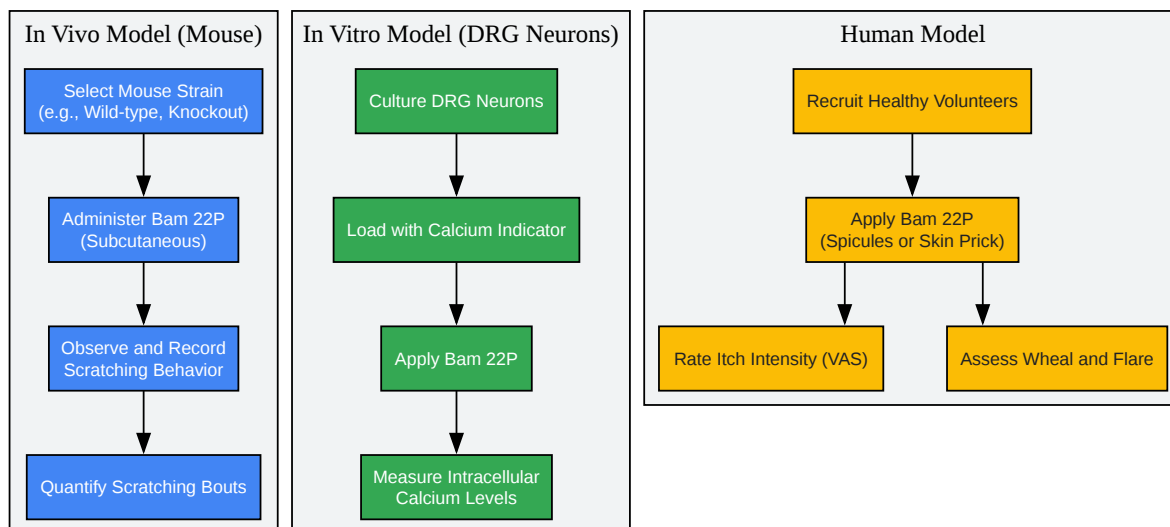
- Subject Recruitment: Recruit healthy volunteers and obtain informed consent.
- **Bam 22P** Preparation: Dissolve **Bam 22P** in sterile saline to the desired concentration (e.g., 1 mg/ml).^{[8][9]}
- Application Method 1 (Spicules):
 - Soak heat-inactivated cowhage spicules in the **Bam 22P** solution.
 - Gently rub the spicules onto the volar forearm of the subject.
- Application Method 2 (Skin Prick Test):
 - Place a drop of the **Bam 22P** solution on the skin of the volar forearm.
 - Perform a single skin prick through the drop using a lancet.^{[8][9]}
- Sensation Rating: Instruct the subject to rate the intensity of their itch and any other sensations (e.g., burning, stinging) over a period of 5-10 minutes using a VAS.
- Assessment of Skin Reaction: Visually inspect the application site for signs of wheal and flare.

Visualizations



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Caption: Signaling pathway of **Bam 22P**-induced itch via MrgprX1.



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Caption: Experimental workflow for studying **Bam 22P**-induced pruritus.

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